molecular formula C9H14F3N3 B11737311 propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11737311
M. Wt: 221.22 g/mol
InChI Key: OMOOUDJHJWYCAK-UHFFFAOYSA-N
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Description

Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further connected to a propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group and pyrazole ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine
  • Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
  • Methyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine

Uniqueness

Propyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H14F3N3

Molecular Weight

221.22 g/mol

IUPAC Name

N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]propan-1-amine

InChI

InChI=1S/C9H14F3N3/c1-2-4-13-6-8-3-5-15(14-8)7-9(10,11)12/h3,5,13H,2,4,6-7H2,1H3

InChI Key

OMOOUDJHJWYCAK-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NN(C=C1)CC(F)(F)F

Origin of Product

United States

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